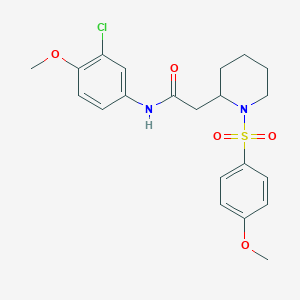

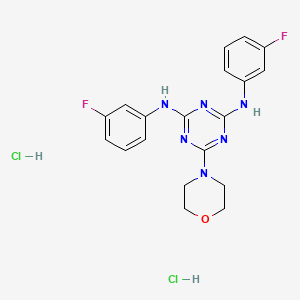

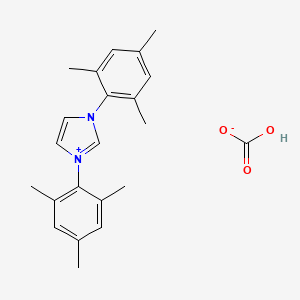

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to be effective in preclinical studies as a potential treatment for B-cell malignancies.

科学的研究の応用

Synthetic Utility in Rho–Kinase Inhibitor Production One practical synthesis described involves a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its key role as an intermediate in the production of Rho–kinase inhibitors, such as K-115. This synthesis demonstrates the utility of related diazepane derivatives in pharmaceutical synthesis, especially in producing compounds with significant therapeutic potential (Gomi et al., 2012).

Versatile Building Blocks for Synthetic Organic Chemistry Another study discusses the use of tert-butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions and radical reactions, leading to the formation of various structurally complex and functionally diverse organic molecules. This underscores the potential of tert-butyl diazepane derivatives in facilitating complex organic syntheses, including those involving bromopyridine moieties (Jasch et al., 2012).

Asymmetric Synthesis of Amines N-tert-Butanesulfinyl imines, closely related to the tert-butyl group and nitrogen-containing heterocycles in the query compound, serve as intermediates for the asymmetric synthesis of amines. These compounds enable the synthesis of a wide range of highly enantioenriched amines, demonstrating the importance of tert-butyl and diazepane derivatives in asymmetric synthesis and the production of chiral molecules with potential applications in medicinal chemistry (Ellman et al., 2002).

Applications in Photoaffinity Labeling A compound related to the query, designed for photoaffinity labeling of biochemical agents, shows the broader utility of bromopyridine and tert-butyl derivatives in creating photoactivatable probes for biological research. These compounds can be covalently attached to target molecules upon irradiation, enabling the study of molecular interactions within biological systems (Nassal, 1983).

Liquid- and Solid-Phase Synthesis of Quinoxalines The synthesis of quinoxalines from tert-butoxycarbonyldiazenyl derivatives illustrates the utility of tert-butyl and nitrogen-containing compounds in facilitating both liquid- and solid-phase synthetic processes. This example highlights the adaptability of such compounds in diverse synthetic methodologies, potentially applicable to the synthesis or functionalization of compounds containing bromopyridine and diazepane elements (Attanasi et al., 2001).

特性

IUPAC Name |

tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-7-19(9-10-20)14(21)12-5-6-13(17)18-11-12/h5-6,11H,4,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBUKHATDHIPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)

![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)

![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)